molecular formula C7H16ClNO B13575146 2-amino-4-methylcyclohexan-1-olhydrochloride,Mixtureofdiastereomers

2-amino-4-methylcyclohexan-1-olhydrochloride,Mixtureofdiastereomers

Cat. No.: B13575146
M. Wt: 165.66 g/mol
InChI Key: HCGZVFOWLVNVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-methylcyclohexan-1-ol hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of 2-amino-4-methylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-amino-4-methylcyclohexan-1-ol hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-amino-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, or changes in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-methylcyclohexan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and its solubility in polar solvents. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-amino-4-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h5-7,9H,2-4,8H2,1H3;1H

InChI Key

HCGZVFOWLVNVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)N)O.Cl

Origin of Product

United States

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